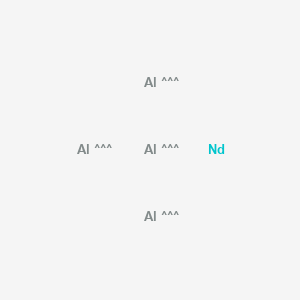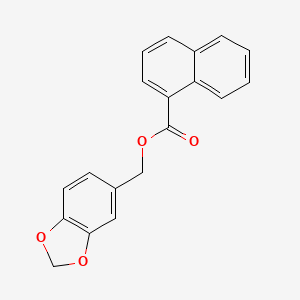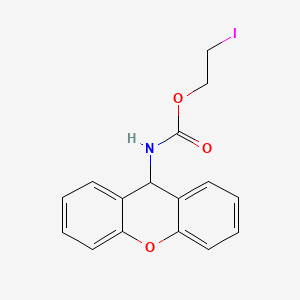
Dodecane-2,11-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-2,11-diamine is an organic compound with the molecular formula C12H28N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a dodecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecane-2,11-diamine can be synthesized through several methods. One common approach involves the reduction of dodecanedinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction of the nitrile groups to amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dodecanedinitrile in a continuous flow reactor. This method allows for efficient production at a larger scale, with careful control of reaction parameters to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenated compounds or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Dodecane-2,11-dinitro.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted dodecane derivatives.
Applications De Recherche Scientifique
Dodecane-2,11-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and surfactants.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as a curing agent in epoxy resins.
Mécanisme D'action
The mechanism of action of dodecane-2,11-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In antimicrobial applications, the compound may disrupt cell membranes or interfere with essential enzymatic processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Dodecane-1,12-diamine: Another diamine with amino groups at positions 1 and 12. It shares similar chemical properties but differs in the position of the amino groups.
Hexadecane-1,16-diamine: A longer-chain diamine with similar reactivity but different physical properties due to the extended carbon chain.
Uniqueness: Dodecane-2,11-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This positioning may offer advantages in certain applications, such as improved solubility or specific binding interactions.
Propriétés
Numéro CAS |
7139-70-0 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
dodecane-2,11-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-12H,3-10,13-14H2,1-2H3 |
Clé InChI |
CBLAIDIBZHTGLV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCC(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




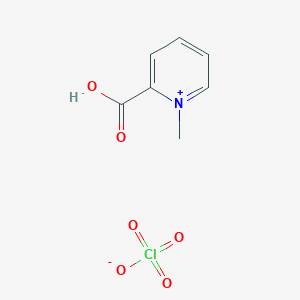
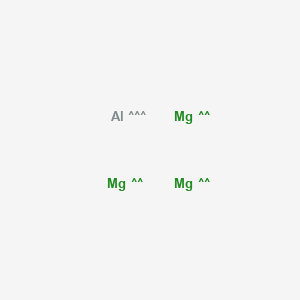

![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
